molecular formula C25H29N2O5 B12360749 1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-

1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-

Cat. No.: B12360749
M. Wt: 437.5 g/mol
InChI Key: FAQWDTRJLKQJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is a chemical compound with the molecular formula C25H29N2O5 and a molecular weight of 437.52 g/mol . This compound is known for its unique structural features, including the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetramethylpiperidine ring, and a nitroxide radical. It is commonly used in peptide synthesis and as a spin label in electron paramagnetic resonance (EPR) spectroscopy .

Preparation Methods

The synthesis of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid involves several steps. One common synthetic route starts with the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid, which is then protected with the Fmoc group. The reaction conditions typically involve the use of organic solvents such as acetonitrile, chloroform, and methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxone and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid involves its ability to act as a spin label due to the presence of the nitroxide radical. This radical interacts with molecular targets, allowing researchers to study the dynamics and interactions of proteins and other biomolecules. The Fmoc group provides stability and protection during peptide synthesis, ensuring the integrity of the amino acid sequence .

Comparison with Similar Compounds

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is unique due to its combination of a nitroxide radical and an Fmoc protecting group. Similar compounds include:

    2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO): A widely used nitroxide radical in organic synthesis and polymer chemistry.

    Fmoc-protected amino acids: Commonly used in peptide synthesis but lack the nitroxide radical.

    4-acetamido-TEMPO: Another nitroxide radical with different functional groups

These compounds share some functional similarities but differ in their specific applications and structural features.

Properties

Molecular Formula

C25H29N2O5

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C25H29N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29)

InChI Key

FAQWDTRJLKQJBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.